molecular formula C15H11N3O6 B2843583 N-(4-acetylphenyl)-3,5-dinitrobenzamide CAS No. 36360-15-3

N-(4-acetylphenyl)-3,5-dinitrobenzamide

Cat. No. B2843583
CAS RN: 36360-15-3
M. Wt: 329.268
InChI Key: HAXWNKSQKIPSGK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,5-dinitrobenzamide (abbreviated as DNP) is a chemical compound that has been extensively studied in the field of biochemistry and physiology. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.19 g/mol. It is commonly used as a research tool to investigate the biochemical and physiological effects of mitochondrial uncoupling.

Scientific Research Applications

Drug-Protein Conjugate Metabolism

N-(4-acetylphenyl)-3,5-dinitrobenzamide, a model compound for drug-protein conjugates, has been studied for its metabolic fate when conjugated to albumin. Research indicates that these conjugates are primarily cleared from plasma through the liver, leading to the excretion of metabolites such as N2-acetyl-N6-DNP-lysine. This pathway, involving lysosomal hydrolysis followed by N-acetylation, highlights the compound's role in studying drug metabolism and protein conjugate disposition (Kitteringham et al., 1985).

Electrochemical Sensing Applications

Research into electrochemical sensors has leveraged this compound for the development of biosensors. A study utilizing a FePt/CNTs nanocomposite modified with this compound demonstrated potent electrocatalytic behavior for determining glutathione and piroxicam simultaneously. This highlights the compound's utility in creating sensitive and selective sensors for biomedical applications (Karimi-Maleh et al., 2014).

Antitumor Activity and Bioactivation

Another significant area of application involves the study of this compound's antitumor properties. Research has explored its bioactivation, revealing that the compound's active form is capable of DNA-DNA interstrand crosslinking, a mechanism contributing to its cytotoxicity. This provides a basis for investigating novel cancer therapies, particularly those targeting the biochemical pathways involving drug activation and DNA damage (Knox et al., 1991).

Antimicrobial Agents

The structure-activity relationship of this compound analogs has been studied for their potential as anti-tuberculosis agents. This research has identified several potent analogs effective against resistant strains of Mycobacterium tuberculosis, showcasing the compound's applicability in developing new antimicrobial drugs (Munagala et al., 2014).

properties

IUPAC Name

N-(4-acetylphenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6/c1-9(19)10-2-4-12(5-3-10)16-15(20)11-6-13(17(21)22)8-14(7-11)18(23)24/h2-8H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXWNKSQKIPSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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